Enhanced Isotopic Purity and Mass Shift Minimizes Cross-Talk and Spectral Interference
Fenhexamid-d10 achieves a isotopic purity of ≥97.9 atom% D, as verified by mass spectrometry . This high level of deuteration ensures that the [M+H]+ ion for Fenhexamid-d10 (m/z ~312.3) is effectively separated from the unlabeled analyte (m/z ~302.2), minimizing isotopic cross-talk and spectral overlap . In contrast, lower-labeled analogs (e.g., Fenhexamid-(methyl-d3) with a +3 Da shift) or the unlabeled compound provide insufficient mass separation for robust, interference-free quantification in complex biological or environmental matrices.
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | Fenhexamid-d10: Isotopic purity ≥ 97.9%, Mass shift +10 Da |
| Comparator Or Baseline | Fenhexamid-(methyl-d3): Purity ≥98.0% (HPLC), Mass shift +3 Da |
| Quantified Difference | ≥ 7 Da greater mass separation |
| Conditions | Mass spectrometry, neat standard |
Why This Matters
The +10 Da mass shift provides unequivocal chromatographic and mass spectrometric resolution from the native analyte, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) in regulatory-compliant residue analysis.
